3|A-hydroxysteroid dehydrogenase

Description

Classification and Nomenclature of 3α-HSDs

3α-Hydroxysteroid dehydrogenases are classified as oxidoreductases, specifically acting on the CH-OH group of the donor with NAD+ or NADP+ as the acceptor. wikipedia.org The systematic name for this enzyme class is 3α-hydroxysteroid:NAD(P)+ oxidoreductase. wikipedia.org They are assigned the EC number 1.1.1.50 (B-specific) and 1.1.1.213 (Re-specific), with EC 1.1.1.357 used when the stereospecificity is unknown. wikipedia.orgexpasy.orggenome.jp

The nomenclature of 3α-HSDs is complex due to the existence of multiple isoforms with overlapping substrate specificities. wikipedia.org These isoforms are often categorized into two main gene superfamilies:

Aldo-Keto Reductase (AKR) Superfamily : These are typically soluble, monomeric proteins with a characteristic (α/β)8-barrel protein fold, often referred to as a TIM barrel. nih.govnih.gov In humans, the 3α-HSDs belonging to this family are designated with "AKR1C" followed by a number (1-4). nih.gov

Short-Chain Dehydrogenase/Reductase (SDR) Superfamily : These enzymes are often membrane-bound and multimeric. nih.gov They exhibit lower sequence identity compared to AKRs but share a characteristic protein fold. nih.gov Candidate oxidative 3α-HSDs in humans are members of the SDR family. oup.com

The nomenclature can also be based on the type number, such as Type 1, 2, or 3 3α-HSD, which correspond to specific AKR1C gene products. wikipedia.orgnih.gov For instance, 3α-HSD type 1 is also known as AKR1C4. wikipedia.org

Overview of 3α-HSD Isoforms and Gene Families

In humans, 3α-HSD activity is carried out by several isoforms, primarily from the aldo-keto reductase (AKR) superfamily, specifically the AKR1C subfamily. nih.gov These isoforms (AKR1C1, AKR1C2, AKR1C3, and AKR1C4) share high sequence identity (over 84%) but have distinct substrate specificities and tissue distribution, which dictates their specific physiological roles. johnshopkins.edunih.govnih.gov The genes encoding these four isoforms are clustered on chromosome 10. wikipedia.orgwikipedia.orgwikipedia.org

In addition to the well-characterized AKR family, some members of the short-chain dehydrogenase/reductase (SDR) family also exhibit 3α-HSD activity. nih.govoup.com These are often responsible for the oxidative reactions, converting 3α-hydroxysteroids back to 3-ketosteroids. nih.govoup.com

The table below provides a detailed overview of the primary human 3α-HSD isoforms from the AKR1C family.

| Isoform Name | Gene | Other Names | Primary Functions & Characteristics |

| AKR1C1 | AKR1C1 | 20α(3α)-HSD | Acts as a 20α-HSD and 3α-HSD. nih.gov It is a major isoform in the brain, involved in synthesizing anxiolytic neurosteroids. nih.gov |

| AKR1C2 | AKR1C2 | Type 3 3α-HSD, Bile acid binding protein | The major enzyme responsible for inactivating the potent androgen 5α-dihydrotestosterone (DHT) to the weaker 3α-androstanediol. nih.govnih.gov It is the only isoform that can oxidize 3α-androstanediol back to DHT. johnshopkins.edu It is widely expressed, including in the liver, adrenal glands, testes, brain, and prostate. wikipedia.org |

| AKR1C3 | AKR1C3 | Type 2 3α-HSD, 17β-HSD type 5 | Possesses weak 3α-HSD activity but is a potent 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.gov It converts androstenedione (B190577) to testosterone (B1683101). nih.gov It is prominent in the prostate and mammary glands. johnshopkins.edunih.gov |

| AKR1C4 | AKR1C4 | Type 1 3α-HSD, Chlordecone Reductase | It is almost exclusively expressed in the liver. wikipedia.orgnih.govnih.gov It is the most catalytically efficient of the AKR1C isoforms and robustly forms 5α/5β-tetrahydrosteroids. johnshopkins.edunih.gov It is involved in bile acid synthesis. wikipedia.org |

In rodents, the 3α-HSD landscape is different. For instance, rats have a well-characterized liver 3α-HSD (AKR1C9) that is NAD(P)(H) dependent. oup.com Mice possess a multigene family for 3β-hydroxysteroid dehydrogenase, with some isoforms like 3β-HSD IV and V functioning exclusively as 3-ketosteroid reductases, converting DHT into inactive androgens. nih.gov

Properties

CAS No. |

9028-56-2 |

|---|---|

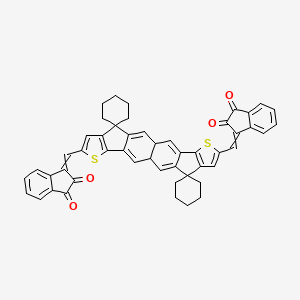

Molecular Formula |

C50H38O4S2 |

Molecular Weight |

767.0 g/mol |

InChI |

InChI=1S/C50H38O4S2/c51-43-33-13-5-3-11-31(33)35(45(43)53)23-29-25-41-47(55-29)37-19-28-22-40-38(20-27(28)21-39(37)49(41)15-7-1-8-16-49)48-42(50(40)17-9-2-10-18-50)26-30(56-48)24-36-32-12-4-6-14-34(32)44(52)46(36)54/h3-6,11-14,19-28H,1-2,7-10,15-18H2 |

InChI Key |

WZWONBSCKCYGIW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(CC1)C3=CC4C=C5C(=CC4C=C3C6=C2C=C(S6)C=C7C8=CC=CC=C8C(=O)C7=O)C9(CCCCC9)C1=C5SC(=C1)C=C1C2=CC=CC=C2C(=O)C1=O |

Origin of Product |

United States |

Enzymatic Mechanisms and Kinetics of 3α Hydroxysteroid Dehydrogenase

Catalytic Cycle and Reaction Chemistry of 3α-HSD

3α-Hydroxysteroid dehydrogenase (3α-HSD) is a member of the oxidoreductase family, specifically acting on the CH-OH group of a donor molecule with NAD+ or NADP+ as the acceptor. The enzyme catalyzes the reversible interconversion of 3α-hydroxysteroids and their corresponding 3-ketosteroid counterparts. This reaction is crucial in the metabolism of a wide array of steroid hormones, including androgens, estrogens, and progestins, thereby regulating their biological activity.

The catalytic cycle of 3α-HSD follows an ordered bi-bi kinetic mechanism. In this mechanism, the cofactor, either NAD(H) or NADP(H), binds to the enzyme first, forming a binary complex. This is followed by the binding of the steroid substrate to the enzyme-cofactor complex, creating a ternary complex. The chemical transformation then occurs within this ternary complex, involving the transfer of a hydride ion. Specifically, for the reduction of a 3-ketosteroid, a hydride is transferred from the C4 position of the nicotinamide (B372718) ring of the cofactor to the C3 position of the steroid substrate. Conversely, in the oxidative direction, a hydride is transferred from the 3α-hydroxyl group of the steroid to the cofactor. Following the reaction, the products are released sequentially, with the steroid product being released first, followed by the cofactor.

The reaction can be summarized as follows: Androsterone (B159326) + NAD(P)+ ⇌ 5α-androstane-3,17-dione + NAD(P)H + H+

The active site of 3α-HSD contains a catalytic tetrad of conserved amino acid residues that are essential for its function. In rat liver 3α-HSD, these residues are Asp 50, Tyr 55, Lys 84, and His 117. These residues are invariant in HSDs belonging to the aldo-keto reductase (AKR) superfamily. The tyrosine residue (Tyr 55) is proposed to act as the general acid/base in catalysis.

Proton Transfer Mechanism in 3α-HSD Catalysis

The catalytic mechanism of 3α-hydroxysteroid dehydrogenase involves a sophisticated proton transfer network, often referred to as a "proton relay system." This system is crucial for facilitating the hydride transfer between the cofactor and the steroid substrate. At the heart of this mechanism is a conserved catalytic tetrad of amino acid residues. In the case of 3α-HSD from Comamonas testosteroni, this tetrad consists of N86, S114, Y155, and K159. For rat liver 3α-HSD, a member of the AKR superfamily, the analogous catalytic tetrad is composed of Asp 50, Tyr 55, Lys 84, and His 117.

A "push-pull" mechanism has been proposed for the proton transfer in rat liver 3α-HSD. In this model, the tyrosine residue (Tyr 55) acts as the general acid/base. For the reduction of a ketosteroid, His 117 facilitates the donation of a proton from Tyr 55 to the carbonyl group of the substrate. Conversely, during the oxidation of a hydroxysteroid, Lys 84 facilitates the removal of a proton from the hydroxyl group of the substrate by Tyr 55. This is achieved by altering the pKa and pKb of the tyrosine residue. The salt link between Lys 84 and Asp 50 is thought to lower the pKa of the tyrosine.

Kinetic Analysis of 3α-HSD Reactions

The kinetics of 3α-hydroxysteroid dehydrogenase reactions are typically analyzed using steady-state kinetic measurements, which provide valuable insights into the enzyme's efficiency and substrate specificity. The reaction follows an ordered bi-bi mechanism, where the cofactor binds first, followed by the steroid substrate.

Kinetic analyses have been conducted on various 3α-HSD isoforms to determine their kinetic constants, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.

For example, a novel microsomal NAD+-dependent 3α-HSD was shown to convert 3α-tetrahydroprogesterone (allopregnanolone) to dihydroprogesterone and 3α-androstanediol to dihydrotestosterone (B1667394) with similar catalytic efficiencies, having Vmax values of 13-14 nmol/min/mg of microsomal protein and Km values of 5-7 µM. Studies on 3β-HSD in human adrenal glands have shown that the Km values for the substrates dehydroepiandrosterone (B1670201) (DHA), pregnenolone, and 17-hydroxypregnenolone were all similar, in the range of 0.3-0.4 µM.

Kinetic models have been developed to describe the enzymatic cycling reaction of 3α-HSD, which is utilized for the determination of 3α-hydroxysteroids. These models are based on the ordered bi-bi reaction mechanism and take into account the dissociation constants of the enzyme-cofactor complexes and the initial concentrations of the cofactors and the enzyme.

The following interactive data tables provide a summary of kinetic parameters for different 3α-HSDs with various substrates and cofactors.

Table 1: Kinetic Constants of 3α-HSD from Pseudomonas sp. B-0831 for Various Substrates with NAD+ as Cofactor Source:

{ "columnAutosizing": true, "rowHeader": "row-number" }

Structural Biology of 3α Hydroxysteroid Dehydrogenase

Three-Dimensional Structures of 3α-HSD Isoforms

The three-dimensional structures of 3α-hydroxysteroid dehydrogenase (3α-HSD) isoforms reveal a conserved architectural framework characteristic of the aldo-keto reductase (AKR) superfamily. nih.govwustl.edu These enzymes typically exist as monomers and adopt an (α/β)8-barrel, or TIM barrel, protein fold. nih.govnih.gov This structural motif consists of eight parallel β-strands forming a central barrel, which is in turn surrounded by eight α-helices. nih.gov

A leading example in structural studies is the rat liver 3α-HSD (AKR1C9), whose crystal structure has been determined in multiple states: as an apoenzyme, in binary complexes with coenzymes like NADP+ or NADPH, and in ternary complexes with a coenzyme and a substrate or inhibitor. nih.govwustl.edu These detailed structural snapshots have been instrumental in understanding the enzyme's catalytic processes and how it recognizes specific substrates.

The human type 3 3α-HSD (AKR1C2), another well-studied isoform, shares significant structural similarity with its rat counterpart, especially within the active site. mcmaster.ca However, minor variations in the amino acid composition of their substrate-binding pockets are thought to be responsible for their differing substrate preferences. mcmaster.ca For instance, human type 1 3α-HSD (AKR1C4) is found almost exclusively in the liver, while type 3 is more broadly expressed in tissues including the liver, adrenal glands, testes, brain, and prostate. capes.gov.br

In contrast, the 3α-HSD from the bacterium Pseudomonas testosteroni presents a different quaternary structure, forming a tetramer. nih.gov While it maintains the conserved (α/β)8-barrel fold, it displays variations in loop regions and active site composition when compared to mammalian isoforms, likely reflecting its distinct physiological functions. nih.govnih.gov

Table 1: Structural Information of Selected 3α-HSD Isoforms

| Isoform | Organism | PDB ID | Oligomeric State |

| AKR1C9 | Rat | 1AFS | Monomer |

| AKR1C2 | Human | 1IHI | Monomer |

| 3α-HSD | Pseudomonas testosteroni | 1HDC | Dimeric |

Active Site Architecture and Substrate Binding Pockets in 3α-HSD

The active site of 3α-HSD is situated within a deep cleft at the C-terminal end of the β-barrel. nih.govproteopedia.org This site is characterized by a catalytic tetrad of conserved amino acid residues: Asp50, Tyr55, Lys84, and His117, which are crucial for the enzyme's catalytic function. nih.govwustl.edu The coenzyme, NAD(P)(H), binds in an extended conformation with its nicotinamide (B372718) ring positioned deep within the active site, adjacent to this catalytic tetrad. nih.govwustl.edu

The substrate-binding pocket is a more variable and predominantly apolar cleft, which allows for the accommodation of a diverse range of steroid substrates. nih.gov The specificity of different 3α-HSD isoforms is largely dictated by the specific amino acid residues that line this pocket. For example, in rat liver 3α-HSD, the pocket is defined by apolar residues such as L54, W86, F128, and F129 on one side, and a flexible loop containing W227 on the opposite side. nih.govwustl.edu

In human type 3 3α-HSD (AKR1C2), the active site geometry shows significant differences compared to the rat isoform. mcmaster.ca The substitution of certain residues, such as Ser222 in the rat enzyme with a histidine in the human enzyme, may influence how the steroid substrate binds. mcmaster.ca The binding of the steroid substrate is primarily driven by hydrophobic interactions, with hydrogen bonds between the steroid's hydroxyl groups and polar residues, like the catalytic Tyr55, ensuring correct orientation for catalysis. nih.govnih.gov

Conformational Dynamics and Loop Regions in 3α-HSD

The structure of 3α-HSD is dynamic, with several flexible loop regions surrounding the active site that are critical for substrate binding and product release. pnas.orgnih.gov These loops can undergo significant conformational changes upon ligand binding, effectively enclosing the active site. pnas.org

Crystallographic studies of rat 3α-HSD have revealed that ligand binding dictates the movement of these loops. pnas.org In the apoenzyme, only loop A is ordered. pnas.org Upon NADP+ binding, loop B becomes ordered, and with the subsequent binding of testosterone (B1683101) to form a ternary complex, the C-terminal loop (loop C) folds down over the steroid. pnas.org This induced-fit mechanism is thought to be essential for catalysis, stabilizing the transition state and preventing the premature release of intermediates. nih.gov

The flexibility of these loops is a key feature that enables the enzyme to accommodate a variety of substrates and execute its catalytic function efficiently. nih.govnih.gov The conformational changes induced by the binding of remote, non-reacting parts of the substrate can contribute significantly to lowering the activation energy of the reaction. nih.gov

Structural Comparison and Divergence Among 3α-HSDs and Related Dehydrogenases

While 3α-HSDs are part of the larger aldo-keto reductase (AKR) superfamily and share the characteristic (α/β)8-barrel fold, significant structural divergences exist that lead to their distinct substrate specificities. nih.govpnas.org For example, when compared with aldose reductase, another member of the AKR family, 3α-HSD has a larger and more hydrophobic substrate-binding pocket, explaining its preference for steroid hormones over smaller aldehydes. nih.gov

Within the 3α-HSD family, isoforms from different species and even different isoforms within the same species show considerable structural differences. Human 3α-HSD isoforms, for instance, share over 84% sequence homology yet exhibit distinct catalytic activities and tissue distribution. nih.gov Human type 1 3α-HSD (AKR1C4) and type 3 3α-HSD (AKR1C2) share 81.7% sequence identity but have different stabilities and expression patterns. capes.gov.br

The structural diversity among these dehydrogenases highlights the evolutionary adaptations that have allowed for the fine-tuning of steroid hormone metabolism in different tissues and organisms. nih.govpnas.org

Substrate Specificity, Promiscuity, and Stereoselectivity of 3α Hydroxysteroid Dehydrogenase

Steroid Substrate Repertoire of 3α-HSD Isoforms

The four principal human 3α-HSD isoforms (AKR1C1, AKR1C2, AKR1C3, and AKR1C4) exhibit distinct yet overlapping specificities for a broad range of steroid substrates, including androgens, estrogens, and progestins. capes.gov.br This functional plasticity allows them to modulate the levels of active hormones in a tissue-specific manner. All four enzymes can act as NAD(P)(H)-dependent reductases and oxidases for steroids with keto or hydroxyl groups at the C3, C17, and C20 positions. capes.gov.br

Androgens: A primary role of 3α-HSDs is the metabolism of androgens. All isoforms are capable of inactivating the potent androgen 5α-dihydrotestosterone (DHT) by reducing it to 5α-androstane-3α,17β-diol (3α-androstanediol). capes.gov.br However, their efficiencies and the reverse oxidative reaction capabilities differ significantly. Notably, only AKR1C2 efficiently catalyzes the oxidation of 3α-androstanediol back to the highly active DHT. capes.gov.br Furthermore, AKR1C3 is unique in its ability to reduce Δ4-androstene-3,17-dione to produce significant amounts of testosterone (B1683101). capes.gov.br

Estrogens and Progestins: The substrate repertoire of 3α-HSDs extends to female sex hormones. All isoforms can reduce estrone (B1671321) to 17β-estradiol and progesterone (B1679170) to 20α-hydroxyprogesterone. capes.gov.br Conversely, they can all oxidize 17β-estradiol back to estrone and 20α-hydroxyprogesterone to progesterone. capes.gov.br These activities are critical in tissues like the mammary gland and uterus, where the balance of estrogens and progestins is vital for normal function and can be implicated in disease.

Bile Acids: Beyond steroid hormones, some isoforms are involved in bile acid metabolism. AKR1C2 is identical to a bile acid binding protein, and AKR1C4 plays a role in the synthesis of bile acids in the liver. researchgate.net

The following table summarizes the primary steroid substrates for each human 3α-HSD isoform:

| Isoform | Primary Steroid Substrates (Action) |

| AKR1C1 (20α(3α)-HSD) | Progesterone (reduction to 20α-hydroxyprogesterone), 5α-Dihydrotestosterone (reduction to 3β-androstanediol) nih.govmdpi.com |

| AKR1C2 (Type 3 3α-HSD) | 5α-Dihydrotestosterone (reduction to 3α-androstanediol and oxidation back to DHT), Bile Acids (binding) nih.govcapes.gov.brresearchgate.net |

| AKR1C3 (Type 2 3α(17β)-HSD) | Δ4-Androstene-3,17-dione (reduction to Testosterone), 5α-Dihydrotestosterone (reduction to 3α-androstanediol) capes.gov.brmdpi.com |

| AKR1C4 (Type 1 3α-HSD) | 5α/5β-reduced steroids (reduction), Bile Acids (synthesis) capes.gov.brresearchgate.net |

Positional and Stereochemical Specificity of 3α-HSD Catalysis

Hydroxysteroid dehydrogenases are defined by their ability to catalyze oxidation and reduction reactions at specific positions and with specific stereochemistry on the steroid nucleus. nih.gov The 3α-HSDs, as their name implies, primarily act on the C3 position of the steroid A-ring. The "α" designation refers to the orientation of the hydroxyl group below the plane of the steroid ring.

These enzymes catalyze the reversible conversion of a 3-keto group to a 3α-hydroxyl group. wikipedia.org This reaction is highly stereospecific; in the reductive direction, the ketone is reduced to only one of the two possible stereoisomeric alcohols (3α or 3β). nih.gov For instance, while AKR1C2 and AKR1C4 efficiently produce the 3α-epimer (5α-androstane-3α,17β-diol) from 5α-DHT, AKR1C1 preferentially generates the 3β-epimer (5α-androstane-3β,17β-diol). mdpi.comnih.gov This differential stereoselectivity is crucial as the biological activities of 3α- and 3β-hydroxysteroids can vary significantly.

The catalytic mechanism involves the transfer of a hydride ion from the nicotinamide (B372718) cofactor (NADPH or NADH) to the steroid substrate. nih.gov For the AKR superfamily, this is a 4-pro-R-hydride transfer from the A-face of the cofactor. wikipedia.org The stereochemical outcome of the reaction on the steroid is determined by how the substrate binds in the active site, exposing either its α- or β-face to the incoming hydride. nih.gov

The table below provides a summary of the kinetic parameters for the reduction of various steroid substrates by the human 3α-HSD isoforms, highlighting their efficiency and substrate preference.

| Enzyme | Substrate | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹·µM⁻¹) |

| AKR1C1 | 5β-Dihydrotestosterone | 1.7 | 5.2 | 0.33 |

| 5β-Pregnane-3,20-dione | 4.3 | 0.4 | 10.8 | |

| AKR1C2 | 5β-Dihydrotestosterone | 0.9 | 0.8 | 1.1 |

| 5β-Pregnane-3,20-dione | 2.0 | 0.3 | 6.7 | |

| AKR1C3 | 5β-Dihydrotestosterone | 1.2 | 1.4 | 0.8 |

| 5β-Pregnane-3,20-dione | 0.9 | 0.3 | 3.0 | |

| AKR1C4 | 5β-Dihydrotestosterone | 4.7 | 0.2 | 23.5 |

| 5β-Pregnane-3,20-dione | 4.9 | 0.3 | 16.3 |

Data sourced from a study on the stereospecific reduction of 5β-reduced steroids. nih.gov

Catalytic and Product Promiscuity of 3α-HSD

While the primary activity of these enzymes is at the C3 position, the human 3α-HSD isoforms exhibit significant catalytic promiscuity, meaning they can catalyze reactions at other positions on the steroid nucleus. nih.gov This functional plasticity is a key feature that distinguishes them from their more specific rodent counterparts. researchgate.net

Human AKR1C enzymes demonstrate 17-ketosteroid and 20-ketosteroid reductase activities in addition to their 3-ketosteroid reductase function. nih.gov For example, AKR1C3 is also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD) due to its efficient conversion of Δ4-androstene-3,17-dione to testosterone. capes.gov.brmdpi.com Similarly, AKR1C1 is also designated as 20α(3α)-HSD because of its prominent role in reducing progesterone to 20α-hydroxyprogesterone. capes.gov.brnih.gov

This promiscuity extends to product formation. For instance, the reduction of 5α-dihydroprogesterone (5α-DHP) by AKR1C2 yields not only the expected 3α-hydroxy product (allopregnanolone) but also a 20α-reduced metabolite, 5α,20α-tetrahydroprogesterone. nih.gov This indicates that the same enzyme can catalyze reductions at both the C3 and C20 positions of the same substrate.

The ability of these enzymes to act on multiple positions of the steroid backbone underscores their complex role in regulating the steroid metabolome. This promiscuity allows for a fine-tuning of hormone levels that goes beyond simple inactivation at the C3 position.

The following table illustrates the promiscuous activities of the human 3α-HSD isoforms with relevant substrates.

| Isoform | Promiscuous Activity | Substrate | Product |

| AKR1C1 | 20α-HSD | Progesterone | 20α-Hydroxyprogesterone |

| AKR1C3 | 17β-HSD | Δ4-Androstene-3,17-dione | Testosterone |

| AKR1C2 | 20α-HSD | 5α-Dihydroprogesterone | 5α,20α-Tetrahydroprogesterone |

| All Isoforms | 17β-HSD | Estrone | 17β-Estradiol |

Data compiled from multiple sources. capes.gov.brnih.gov

Mechanisms Governing Substrate Selectivity in 3α-HSD

The substrate and stereochemical selectivity of the 3α-HSD isoforms are determined by the specific architecture of their active sites. nih.gov Although the human AKR1C isoforms share a high degree of sequence identity (over 86%) and a conserved (α/β)8-barrel structure, subtle differences in their amino acid composition lead to significant functional divergence. nih.gov

The steroid-binding pocket in these enzymes is composed of residues located on several loops, particularly the flexible loops A, B, and C, which protrude from the core barrel structure. nih.govnih.gov The conformation and amino acid composition of these loops create a unique environment that favors the binding of specific steroid substrates in a particular orientation.

A striking example of how a single amino acid can dictate specificity is the difference between AKR1C1 and AKR1C2, which differ by only seven amino acids. nih.gov The key residue at position 54, located in the active site, is a leucine (B10760876) in AKR1C1 and a valine in AKR1C2. nih.gov This single change is largely responsible for their different stereochemical preferences. The bulkier leucine in AKR1C1 forces the steroid substrate to bind in an orientation that favors the production of 3β-hydroxysteroids, whereas the smaller valine in AKR1C2 allows for binding that results in 3α-hydroxysteroid formation. nih.gov

The catalytic mechanism itself relies on a conserved catalytic tetrad of amino acids: Asp50, Tyr55, Lys84, and His117 (numbering based on rat 3α-HSD). nih.gov Tyr55 acts as the general acid-base catalyst, donating a proton to the ketone group of the steroid during reduction. nih.gov The surrounding residues in the active site loops then guide the steroid into the correct position for this reaction to occur with its characteristic positional and stereochemical specificity.

Biological Roles and Metabolic Pathways Involving 3α Hydroxysteroid Dehydrogenase

Regulation of Steroid Hormone Homeostasis by 3α-HSD

3α-hydroxysteroid dehydrogenase (3α-HSD) is a critical enzyme in the metabolism of steroid hormones, playing a key role in regulating their activity at the pre-receptor level. wikipedia.orgnih.govnih.govwustl.edu This enzyme, existing in various isoforms, catalyzes the interconversion of potent steroid hormones and their less active metabolites. By doing so, 3α-HSD fine-tunes the concentration of active ligands available to bind to and activate steroid hormone receptors, thereby modulating a wide range of physiological processes. wikipedia.orgnih.gov The enzyme is a member of the aldo-keto reductase (AKR) superfamily and is involved in the metabolism of androgens, glucocorticoids, and progestins. wikipedia.orgnih.govwustl.edu

The primary function of 3α-HSD in steroid hormone homeostasis is the conversion of 3-keto steroids to 3α-hydroxy steroids. This reaction can either activate or inactivate a steroid, depending on the specific hormone and tissue. wikipedia.org For instance, in some contexts, it inactivates potent androgens, while in others, it is essential for the synthesis of neuroactive steroids. wikipedia.orgwikipedia.org The enzyme's activity is dependent on the cofactor NAD(P)H for reductive reactions and NAD(P)+ for oxidative reactions. wikipedia.org The various isoforms of 3α-HSD exhibit distinct tissue distribution and substrate specificities, allowing for precise control of steroid hormone action in different parts of the body. wikipedia.orgnih.gov

Androgen Metabolism and 3α-HSD Activity

3α-HSD plays a pivotal role in the metabolism of androgens, particularly in the inactivation of the potent androgen dihydrotestosterone (B1667394) (DHT). nih.govwikipedia.orgnih.gov DHT is a key driver of androgenic effects in many tissues, and its local concentration is tightly controlled. nih.gov 3α-HSD catalyzes the conversion of DHT to 5α-androstane-3α,17β-diol (3α-androstanediol), a metabolite with significantly lower affinity for the androgen receptor. wikipedia.orgnih.govwikipedia.org This inactivation step is crucial for regulating androgen signaling in tissues like the skin and prostate. nih.govnih.gov

Conversely, 3α-HSD can also participate in the "backdoor pathway" of androgen synthesis, where it can convert androsterone (B159326) back to DHT, bypassing testosterone (B1683101). wikipedia.org The direction of the reaction, whether reductive (inactivating) or oxidative (activating), is dependent on the specific isoform of 3α-HSD present and the cellular environment. oup.comoup.com For instance, AKR1C2, also known as 3α-HSD type 3, primarily catalyzes the reduction of DHT to 3α-androstanediol in peripheral tissues. nih.gov In contrast, other isoforms may favor the oxidative reaction, contributing to the local production of potent androgens. oup.comoup.com

Table 1: Role of 3α-HSD in Androgen Metabolism

| Substrate | Product | Enzyme Isoform (Example) | Primary Effect |

| Dihydrotestosterone (DHT) | 5α-Androstane-3α,17β-diol (3α-androstanediol) | AKR1C2 (3α-HSD type 3) | Inactivation of a potent androgen nih.govwikipedia.org |

| Androsterone | Dihydrotestosterone (DHT) | Oxidative 3α-HSDs | Formation of a potent androgen (backdoor pathway) wikipedia.org |

| Androstenedione (B190577) | Testosterone | AKR1C3 (also has 17β-HSD activity) | Formation of a potent androgen nih.gov |

Glucocorticoid Metabolism and 3α-HSD Activity

3α-HSD is also involved in the metabolism of glucocorticoids, such as cortisol. wikipedia.orgnih.gov While the primary regulation of cortisol activity is mediated by 11β-hydroxysteroid dehydrogenases (11β-HSDs), which interconvert active cortisol and inactive cortisone, 3α-HSD contributes to the further breakdown and clearance of these hormones. wikipedia.orgwikipedia.org In the liver, cortisol undergoes reduction at the 5α or 5β position, followed by a 3α-reduction catalyzed by 3α-HSD to produce tetrahydrocortisol. nih.gov This metabolite is then further processed for excretion. nih.gov

The role of 3α-HSD in glucocorticoid metabolism is primarily catabolic, contributing to the inactivation and elimination of these potent hormones. oup.com This function is essential for maintaining appropriate glucocorticoid levels and preventing the adverse effects of prolonged exposure to high concentrations of these steroids. oup.com

Progestin Metabolism and 3α-HSD Activity

In the realm of progestin metabolism, 3α-HSD is a key enzyme in the conversion of progesterone (B1679170) metabolites into neuroactive steroids. wikipedia.orgnih.govnih.gov Progesterone itself is first metabolized by 5α-reductase to 5α-dihydroprogesterone (5α-DHP). nih.govwikipedia.org Subsequently, 3α-HSD catalyzes the reduction of 5α-DHP to allopregnanolone (B1667786) (also known as 3α,5α-tetrahydroprogesterone). nih.govnih.gov Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the brain. nih.govnih.gov

The synthesis of allopregnanolone from progesterone highlights a crucial role for 3α-HSD in producing steroids with significant effects on neuronal excitability. nih.govnih.gov This pathway is not only important for normal brain function but has also been implicated in various physiological and pathological conditions, including mood disorders and the menstrual cycle. nih.govnih.govnih.gov

Role of 3α-HSD in Neurosteroidogenesis

Neurosteroids are steroids that are synthesized within the central nervous system (CNS) and can rapidly modulate neuronal activity. nih.govresearchgate.netwikipedia.org 3α-HSD is a central enzyme in neurosteroidogenesis, responsible for the synthesis of several potent neuroactive steroids. nih.govwikipedia.orgnih.gov

Biosynthesis of Neuroactive Steroids by 3α-HSD

The primary role of 3α-HSD in the brain is the synthesis of inhibitory neurosteroids. wikipedia.orgnih.gov As mentioned previously, it converts 5α-dihydroprogesterone to allopregnanolone. nih.govnih.gov In a similar fashion, 3α-HSD also acts on the metabolite of deoxycorticosterone, 5α-dihydrodeoxycorticosterone (5α-DHDOC), to produce tetrahydrodeoxycorticosterone (B129496) (THDOC). nih.govnih.gov Both allopregnanolone and THDOC are powerful modulators of neuronal function. nih.govwikipedia.org

Furthermore, 3α-HSD is involved in the synthesis of 3α-androstanediol within the brain, which also exhibits neuroactive properties. wikipedia.org The enzymes responsible for neurosteroid synthesis, including 5α-reductase and 3α-HSD, are localized in specific brain regions and cell types, including principal neurons in the cortex, hippocampus, and amygdala. nih.govnih.gov This localized production allows for precise spatial and temporal control over neurosteroid levels and their subsequent effects on neuronal circuits. nih.gov

Table 2: Key Neuroactive Steroids Synthesized by 3α-HSD

| Precursor | Neuroactive Steroid | Key Function |

| 5α-Dihydroprogesterone (5α-DHP) | Allopregnanolone | Potent positive allosteric modulator of GABA-A receptors nih.govnih.gov |

| 5α-Dihydrodeoxycorticosterone (5α-DHDOC) | Tetrahydrodeoxycorticosterone (THDOC) | Positive modulator of GABA-A receptors nih.govnih.gov |

| Dihydrotestosterone (DHT) | 5α-Androstane-3α,17β-diol (3α-androstanediol) | Modulator of GABA-A receptors wikipedia.orgnih.gov |

Modulation of Neurotransmitter Receptor Function by 3α-HSD Products

The neuroactive steroids produced by 3α-HSD, particularly allopregnanolone and THDOC, exert their primary effects by modulating the function of the GABA-A receptor. nih.govnih.gov They act as potent positive allosteric modulators, meaning they bind to a site on the receptor that is distinct from the GABA binding site and enhance the receptor's response to GABA. nih.gov This enhancement of GABAergic inhibition leads to a decrease in neuronal excitability, resulting in anxiolytic, anticonvulsant, and sedative-hypnotic effects. wikipedia.orgpnas.org

The modulation of GABA-A receptors by these neurosteroids is rapid and non-genomic. nih.gov The products of 3α-HSD can influence both synaptic and extrasynaptic GABA-A receptors, affecting both phasic and tonic inhibition in the brain. nih.govnih.gov The ability of 3α-HSD to locally synthesize these powerful modulators underscores its importance in regulating brain function and its potential as a therapeutic target for a variety of neurological and psychiatric disorders. wikipedia.orgnih.gov

Participation of 3α-HSD in Bile Acid Metabolism

Bile Acid Synthesis and Modification by Host 3α-HSD

In the liver, host 3α-HSDs are integral to the final steps of primary bile acid synthesis. nih.govnih.gov One of the key reactions involves the conversion of the intermediate, 7α-hydroxy-3-oxo-4-cholestenoic acid, to chenodeoxycholic acid (CDCA). This conversion is a two-step process involving Δ4-3-oxosteroid 5β-reductase (aldo-keto reductase 1D1, AKR1D1) and a 3α-hydroxysteroid dehydrogenase. nih.gov This particular 3α-HSD stereospecifically reduces the 3-oxo group to a 3α-hydroxyl group, a defining feature of the primary bile acids, cholic acid and chenodeoxycholic acid. nih.gov

Research in rat models has further elucidated the function of hepatic 3α-HSD. Studies on rat liver cytosol have identified 3α-HSD as the "Y' bile acid binders," which preferentially and stereospecifically catalyze the reduction of 3-oxo-bile acids to their 3α-hydroxy counterparts. nih.gov This reductase activity is crucial not only for de novo bile acid synthesis but also for the modification of 3-oxo-bile acids that return to the liver from the colon after being acted upon by gut bacteria. nih.gov The predominant form of this enzyme in rats, 3α-HSD-I, functions optimally as a reductase at a pH of 7.0 and shows a distinct preference for NADPH as a cofactor. nih.gov Under normal physiological conditions, hepatocytes rapidly reduce 3-oxo-cholic acid to cholic acid, with negligible formation of the epimer isocholic acid, highlighting the stereospecificity of the enzyme. nih.gov

The human liver also possesses 3α-HSD activity. Isoforms such as AKR1C4 (also known as 3α-HSD type 1) are expressed in the liver and are involved in bile acid synthesis. wikipedia.org Another isoform, AKR1C2 (3α-HSD type 3), also known as bile acid binding protein, is found in the liver and gallbladder and participates in bile acid metabolism, although it exhibits high affinity for bile acid binding. epfl.chwikipedia.org The enzyme primarily catalyzes the reduction of a carbonyl group on the bile acid molecule to a hydroxyl group, utilizing NADPH as a cofactor. wikipedia.org

Microbial 3α-HSDs in Gut Bile Acid Transformations

The gut microbiome significantly alters the landscape of bile acids through a variety of enzymatic transformations, with microbial 3α-HSDs playing a central role. researchgate.netnih.gov These bacterial enzymes catalyze the reversible oxidation and reduction of hydroxyl groups on bile acids, leading to the formation of various secondary bile acid metabolites. researchgate.netnih.gov

A key pathway involving microbial 3α-HSD is the formation of iso-bile acids. researchgate.netnih.gov In this pathway, secondary bile acids such as deoxycholic acid (DCA) and lithocholic acid (LCA) are first oxidized at the 3α-hydroxyl position by a microbial 3α-HSD to form a 3-oxo intermediate (e.g., 3-oxo-DCA). researchgate.netnih.gov This intermediate can then be reduced by a 3β-hydroxysteroid dehydrogenase (3β-HSD) to form the corresponding iso-bile acid (e.g., iso-DCA), which has a 3β-hydroxyl group. researchgate.net These iso-bile acids are generally less cytotoxic than their 3α-hydroxy counterparts. nih.gov

A diverse range of gut bacteria have been identified to possess 3α-HSD activity. These include species from the genera Clostridium, Peptostreptococcus, and Pseudomonas. researchgate.net More specifically, bacteria such as Clostridium perfringens, Eggerthella lenta, and Clostridium scindens are known to express these enzymes. nih.gov For instance, C. scindens, a key bacterium in the 7α-dehydroxylation of primary bile acids, also possesses 3α-HSD activity. nih.govnih.gov Interestingly, the 3α-HSD from C. scindens (BaiA) exhibits a unique substrate specificity, acting on bile acid-CoA conjugates rather than free bile acids. nih.gov

Metagenomic studies have further expanded our understanding of the diversity of microbial 3α-HSDs. For example, a gene cluster from Eggerthella sp. CAG:298 was found to encode a novel 3α-HSD, which, along with a 3β-HSD from the same cluster, constitutes a new iso-bile acid pathway. asm.org This highlights the potential for significant inter-individual variation in bile acid metabolism based on the composition of the gut microbiota.

The table below provides a summary of key microbial 3α-HSDs and their roles in bile acid transformations.

| Enzyme/Bacterium | Substrate(s) | Product(s) | Pathway | Significance |

| 3α-HSD from various gut bacteria (e.g., Clostridium, Peptostreptococcus) | Deoxycholic acid (DCA), Lithocholic acid (LCA) | 3-oxo-DCA, 3-oxo-LCA | Iso-bile acid pathway | Initiates the conversion to less toxic iso-bile acids. researchgate.netnih.gov |

| Clostridium scindens (BaiA) | Bile acid-CoA conjugates | 3-oxo-bile acid-CoA conjugates | Secondary bile acid metabolism | Unique substrate specificity, linking 3α-HSD activity to CoA-activated pathways. nih.gov |

| Eggerthella sp. CAG:298 (CDD59474) | 3-oxo-DCA | Deoxycholic acid (DCA) | Iso-bile acid pathway | Part of a novel gene cluster for iso-bile acid formation. asm.org |

| Acutalibacter muris KB18, Akkermansia muciniphila YL44, Bacteroides caecimuris I48 | Various bile acids | Oxidized bile acids | General bile acid metabolism | Contribute to the overall pool of microbially modified bile acids in the gut. epfl.ch |

Involvement of 3α-HSD in Xenobiotic Metabolism

Beyond its role in endogenous steroid and bile acid metabolism, 3α-HSD is also involved in the metabolic transformation of a variety of xenobiotics, which are foreign compounds not naturally produced by the body. wikipedia.orgnih.gov This function is significant as it can influence the detoxification and pharmacological activity of drugs and other environmental chemicals.

The enzymatic activity of 3α-HSD, particularly its ability to catalyze redox reactions, allows it to act on a range of xenobiotic compounds that possess suitable carbonyl or hydroxyl groups. For example, a 3α-HSD isolated from the bacterium Comamonas testosteroni has been shown to reduce several xenobiotic carbonyl compounds, including a class of insecticides based on metyrapone, to their corresponding alcohol metabolites. nih.gov This demonstrates that microbial 3α-HSDs can play a role in the environmental fate and biotransformation of pollutants.

In humans, various isoforms of 3α-HSD contribute to xenobiotic metabolism. The human 3α-HSD isoforms AKR1C1, AKR1C2, and AKR1C3 have been implicated in the metabolism of the steroidal aromatase inactivator, Formestane (4-hydroxyandrostenedione). nih.gov These enzymes can catalyze the reduction of the 3-keto group and the Δ4,5 double bond of this drug. nih.gov Notably, AKR1C3 shows the highest affinity for Formestane, while AKR1C1 is the most efficient at its metabolism. nih.gov Given that these isoforms are expressed in extrahepatic tissues like adipose tissue and lungs, they can significantly influence the local metabolism and activity of such drugs. nih.gov

Furthermore, the activity of 3α-HSD can be modulated by xenobiotics. Phytochemicals, which are plant-derived compounds, have been shown to interact with 3α-HSD. For instance, coumestrol, genistein (B1671435), and daidzein, which are phytoestrogens found in various plants, can inhibit the activity of 3α-HSD in human lung microsomes. researchgate.net This inhibition can affect the metabolism of endogenous androgens and potentially other xenobiotic substrates of the enzyme. researchgate.net

The table below lists some examples of xenobiotics that are substrates for or interact with 3α-HSD.

| Xenobiotic Compound | 3α-HSD Isoform/Source | Metabolic Reaction/Interaction | Implication |

| Metyrapone-based insecticides | Comamonas testosteroni 3α-HSD | Reduction of carbonyl group | Biotransformation of environmental pollutants. nih.gov |

| Formestane (4-hydroxyandrostenedione) | Human AKR1C1, AKR1C2, AKR1C3 | Reduction of 3-keto group and Δ4,5 double bond | Metabolism of a steroidal drug. nih.gov |

| Coumestrol, Genistein, Daidzein | Human lung microsomal 3α-HSD | Inhibition of enzyme activity | Modulation of steroid and xenobiotic metabolism by dietary phytochemicals. researchgate.net |

Regulation of 3α Hydroxysteroid Dehydrogenase Gene Expression and Activity

Transcriptional Regulation of 3α-HSD Genes

The transcription of genes encoding 3α-HSD isoforms, particularly the human AKR1C1-AKR1C4 cluster, is a complex process governed by various promoter and enhancer elements that respond to a multitude of signaling pathways.

The genes for human 3α-HSD isoforms (AKR1C1-AKR1C4) are located in a cluster on chromosome 10p15-p14, suggesting their origin from gene duplication events. nih.govnih.gov Analysis of the promoter regions of these genes has identified several key regulatory elements that are crucial for their expression. These include:

Antioxidant Response Elements (AREs): The promoters of AKR1C1, AKR1C2, and AKR1C3 contain AREs. nih.gov These elements are binding sites for the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a critical role in the cellular defense against oxidative stress. nih.gov This suggests that the expression of these 3α-HSD isoforms can be upregulated in response to oxidative and electrophilic stress. nih.gov

AP-1 Sites: The phorbol (B1677699) ester response element (AP-1 site) is another regulatory element found in the promoters of the AKR1C genes.

GC-Boxes: Site-directed mutagenesis studies have revealed that a GC-box located 78 base pairs upstream of the start codon in the AKR1C3 gene is critical for its basal promoter activity. The transcription factor Sp3 appears to play a significant role in regulating the transcription of AKR1C3 through this element.

These regulatory elements allow for a coordinated response to various cellular signals, ensuring that the expression of 3α-HSD isoforms is tailored to the specific needs of the cell and tissue.

Nuclear hormone receptors are a class of ligand-activated transcription factors that play a pivotal role in regulating gene expression in response to steroid hormones and other lipophilic molecules. Several nuclear hormone receptors have been implicated in the regulation of 3α-HSD gene expression:

Liver X Receptor α (LXRα): The human AKR1C4 gene is a direct target of LXRα. nih.gov This nuclear receptor, which is activated by oxidized cholesterol metabolites, binds to an LXR response element (LXRE) in the AKR1C4 promoter, leading to increased gene expression. nih.gov This links cholesterol metabolism to the regulation of bile acid synthesis and steroid hormone inactivation, pathways in which AKR1C4 plays a significant role. nih.gov

Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR): PXR and CAR are key regulators of xenobiotic and endobiotic metabolism. They are known to regulate the expression of various drug-metabolizing enzymes and transporters. nih.gov Both PXR and CAR can influence the expression of genes involved in steroid metabolism, including those encoding 3α-HSDs, thereby modulating the clearance of steroid hormones. nih.gov

Androgen Receptor (AR): The expression of AKR1C3 is repressed by androgens acting through the androgen receptor. nih.gov Conversely, androgen deprivation therapy can lead to an upregulation of AKR1C3 in castration-resistant prostate cancer, representing an adaptive mechanism by which tumors can synthesize their own androgens. nih.gov

The regulation of 3α-HSD genes by this diverse array of nuclear hormone receptors highlights the intricate integration of steroid hormone metabolism with broader metabolic and detoxification pathways.

Post-Translational Modifications of 3α-HSD

Post-translational modifications (PTMs) are crucial for regulating the activity, stability, and localization of proteins. While information on PTMs of 3α-HSDs is not extensive, some key modifications have been identified:

Deacetylation: The SIRT2-mediated deacetylation of AKR1C1 has been shown to be a critical regulatory mechanism. This modification is required to suppress the pro-metastatic function of AKR1C1 in non-small cell lung cancer. nih.gov

Modification by Superoxide (B77818) Radicals: Inactivation of 3α-HSD from Pseudomonas testosteroni by superoxide radicals has been observed, involving the modification of histidine and cysteine residues, which leads to a conformational change in the enzyme. nih.gov

Further research is needed to fully elucidate the spectrum of PTMs that regulate the diverse functions of 3α-HSD isoforms. General protein modifications like phosphorylation, glycosylation, and ubiquitination are known to broadly impact protein function and could potentially play a role in regulating 3α-HSDs. khanacademy.orgthermofisher.com

Allosteric Regulation of 3α-HSD Activity

Allosteric regulation provides a rapid mechanism for modulating enzyme activity in response to cellular signals. Allosteric enzymes possess binding sites distinct from the active site, where the binding of effector molecules can either enhance or inhibit enzyme activity through conformational changes. khanacademy.orguniprot.org

Several compounds have been shown to allosterically modulate 3α-HSD activity:

Phytochemicals: The isoflavones genistein (B1671435) and daidzein, as well as the coumestan (B1194414) coumestrol, exhibit mixed inhibition patterns against 3α-HSD activity in human lung microsomes. nih.gov This mixed inhibition suggests that these compounds can bind to both the free enzyme and the enzyme-substrate complex, a characteristic of allosteric inhibitors. nih.gov

Fluoxetine (B1211875): The antidepressant fluoxetine has been linked to the allosteric modulation of AKR1C2. genecards.org

Competitive Inhibitors with Allosteric Effects: Some small molecule competitive inhibitors of AKR1C3 may exert a long-range allosteric effect that disrupts the interaction of AKR1C3 with the androgen receptor, a function independent of its catalytic activity. nih.gov

The structural basis for allosteric regulation in AKR enzymes involves three large loops at the back of the (α/β)8-barrel structure that define substrate specificity. nih.gov The binding of an allosteric modulator to a site distant from the active site can induce conformational changes that are transmitted to the active site, thereby altering the enzyme's catalytic efficiency.

Tissue-Specific and Developmental Expression Patterns of 3α-HSD Isoforms

The various isoforms of 3α-HSD exhibit distinct patterns of tissue-specific and developmental expression, which underscores their specialized physiological roles.

In humans, the four main 3α-HSD isoforms (AKR1C1-AKR1C4) have the following tissue distribution:

AKR1C1 (20α(3α)-HSD): This isoform is prominently expressed in the brain, where it is involved in the synthesis of anxiolytic neurosteroids. nih.gov It is also found in the uterus and is the most efficient at reducing progesterone (B1679170) to the inactive 20α-hydroxyprogesterone. genecards.orgresearchgate.net

AKR1C2 (Type 3 3α-HSD): Like AKR1C1, AKR1C2 is a major isoform in the brain. nih.gov It is also expressed in fetal testes and both fetal and adult adrenal glands. genecards.org

AKR1C3 (Type 2 3α(17β)-HSD): This isoform is most prominent in the prostate and mammary glands. nih.gov In the prostate, it plays a role in eliminating active androgens. nih.gov In the mammary gland, its activity can contribute to a pro-estrogenic state. nih.gov AKR1C3 is also the dominant form in the uterus. nih.gov

AKR1C4 (Type 1 3α-HSD): The expression of AKR1C4 is virtually liver-specific. nih.gov Its high catalytic efficiency allows for the robust formation of 5α/5β-tetrahydrosteroids. nih.gov

Developmentally, the expression of 3α-HSD isoforms is also tightly regulated. In rats, high levels of 3α-HSD mRNA are observed in the hippocampus on postnatal day 7. In humans, AKR1C2 and AKR1C4 are expressed in fetal testes, suggesting a role in the fetal backdoor pathway for the synthesis of dihydrotestosterone (B1667394) (DHT) and normal genitalia development. nih.govresearchgate.net

| Isoform | Primary Tissues of Expression | Key Developmental Expression |

|---|---|---|

| AKR1C1 | Brain, Uterus | - |

| AKR1C2 | Brain, Adrenal Glands, Testes | Fetal Testes, Fetal Adrenal Glands |

| AKR1C3 | Prostate, Mammary Glands, Uterus | - |

| AKR1C4 | Liver | Fetal Testes |

Gender-Specific Regulation of 3α-HSD in Different Tissues

The expression of 3α-HSD isoforms is also subject to gender-specific regulation, contributing to the sexual dimorphism observed in steroid hormone metabolism.

Brain: In the rat brain, the expression of 3α-HSD is higher in adult males than in females, although no gender differences were observed in enzyme activity in a study on human brain tissue. nih.gov

Adipose Tissue: In women with polycystic ovary syndrome (PCOS), a condition characterized by androgen excess, an increased expression of AKR1C3 is observed in subcutaneous adipose tissue. nih.gov This suggests a role for this isoform in the peripheral production of androgens in a gender- and disease-specific context. nih.gov

This gender-specific regulation is mediated by the differential effects of sex hormones on the promoter regions of the 3α-HSD genes, leading to varying levels of enzyme expression and activity between males and females in different tissues.

Genetic Variation and Functional Impact of 3α Hydroxysteroid Dehydrogenase

Identification of Genetic Polymorphisms in 3α-HSD Genes

The human AKR1C locus on chromosome 10 contains the genes encoding four key 3α-HSD isoforms: AKR1C1, AKR1C2, AKR1C3, and AKR1C4. nih.gov These genes share high sequence identity, typically above 84%. nih.govnih.gov For instance, AKR1C1 and AKR1C2 differ by only seven amino acids. oup.com This high degree of similarity underscores the functional relationship between these enzymes.

Genetic research has identified numerous single nucleotide polymorphisms (SNPs) within these genes. These variations can occur in coding regions, leading to changes in the amino acid sequence (nonsynonymous SNPs), or in non-coding regions, potentially affecting gene expression levels.

Several naturally occurring SNPs in the AKR1C2 gene have been found to result in diminished enzyme activity. nih.gov Similarly, a number of allelic variants have been identified for AKR1C3. One notable nonsynonymous polymorphism is rs12529, which results in a histidine to glutamine substitution at position 5 (H5Q). plos.org Other identified variants in AKR1C3 include E77G, P180S, and R258C. oup.com Genetic variation has also been noted in a chromosomal region that includes AKR1C1, AKR1C3, and AKR1C4, and has been linked to differing responses to alcohol. nih.gov

Functional Characterization of 3α-HSD Variants

The functional consequences of genetic polymorphisms in 3α-HSD genes are diverse, ranging from altered enzyme stability and substrate affinity to changes in catalytic activity. These functional shifts can have significant physiological effects due to the central role of these enzymes in steroid hormone metabolism.

The isoforms themselves have distinct functional profiles. For example, AKR1C4 (type 1 3α-HSD) is a stable enzyme, whereas AKR1C2 (type 3 3α-HSD) is known to be labile, rapidly losing activity when cells are broken. capes.gov.br All four AKR1C isoforms can reduce the potent androgen 5α-dihydrotestosterone (DHT) to the less active 5α-androstane-3α,17β-diol (3α-diol). researchgate.netnih.gov However, only AKR1C2 is capable of efficiently catalyzing the reverse oxidative reaction, converting 3α-diol back to DHT. nih.gov The specificity can be remarkably subtle; the replacement of a single amino acid, Leucine (B10760876) at position 54 in AKR1C1 with the Valine found in AKR1C2, is enough to switch the enzyme's primary activity to that of AKR1C2. oup.com

Functional Impact of Specific Polymorphisms:

AKR1C3 (rs12529, H5Q): In-silico and molecular dynamics simulations suggest that the H5Q mutation reduces the stability of the AKR1C3 protein. plos.org This change leads to increased structural fluctuations and may alter the enzyme's binding affinity for its substrates, potentially impairing its ability to metabolize key steroids. plos.org

Other AKR1C3 Variants: Functional studies on purified recombinant enzymes have shown that the variants E77G, P180S, and R258C all lead to a significant (20- to 40-fold) decrease in the 17-keto reduction of the aromatase inhibitor exemestane. oup.com

AKR1C2 Variants: Studies have confirmed that several naturally occurring SNPs in AKR1C2 result in reduced enzyme activities. nih.gov This can lead to variable rates of DHT degradation among individuals. nih.gov A specific variant, Ser320PheTer2, which involves a deletion in the C-terminal tail, is thought to result in elevated enzyme activity. europeanreview.org

| Gene | Variant | Functional Impact | Reference |

|---|---|---|---|

| AKR1C3 | H5Q (rs12529) | Reduced protein stability, altered structural fluctuation and ligand binding affinity. | plos.org |

| AKR1C3 | E77G, P180S, R258C | 20- to 40-fold decrease in 17-keto reduction of exemestane. | oup.com |

| AKR1C2 | Various SNPs | Reduced enzyme activity, leading to variable DHT degradation. | nih.gov |

| AKR1C2 | Ser320PheTer2 | Possible elevated enzyme activity. | europeanreview.org |

| AKR1C1/AKR1C2 | L54V (in AKR1C1) | Converts enzyme properties to be identical to AKR1C2. | oup.com |

Implications of 3α-HSD Genetic Variation in Metabolic Control

Given their role in modulating the levels of active steroid hormones, genetic variations in 3α-HSDs have significant implications for metabolic control and are associated with several pathologies.

One of the most well-documented implications is in the context of androgen metabolism and hirsutism. Reduced gene expression and activity of AKR1C2 (3α-HSD type III) in the skin of hirsute women leads to decreased metabolism of DHT. nih.gov This results in elevated tissue concentrations of the potent androgen DHT, which can drive the clinical manifestations of hirsutism. nih.gov

Genetic variation in AKR1C3 has been linked to a range of conditions. The rs12529 polymorphism is associated with an increased risk of breast cancer. plos.org The proposed mechanism is that impaired AKR1C3 function alters steroid metabolism in a way that enhances the production of potent estrogens, which promote cancer progression. plos.org Furthermore, variation in AKR1C3 has been shown to moderate the subjective sedative effects of alcohol, potentially explaining an observed association with alcohol dependence. nih.govnih.gov

The expression levels of AKR1C genes are also linked to metabolic phenotype. Overexpression of AKR1C2 or activating mutations in the enzyme have been identified as a causative factor in lipedema, a disorder characterized by abnormal fat accumulation. europeanreview.org The inactivation of DHT by AKR1C2 reduces the androgen's inhibitory effect on fat cell development (adipogenesis), potentially contributing to the condition. europeanreview.org In adipose tissue, the expression of AKR1C2 and AKR1C3 is associated with body fat distribution. nih.gov

Mutations in AKR1C genes can also disrupt androgen metabolism in ways that affect male sexual development and may exacerbate conditions like prostate cancer and polycystic ovary syndrome (PCOS). mdpi.com

Methodologies for Studying 3α Hydroxysteroid Dehydrogenase

Biochemical Assays for 3α-HSD Activity and Specificity

Biochemical assays are fundamental to characterizing the enzymatic properties of 3α-HSD, including its substrate specificity, kinetic parameters, and the effects of inhibitors. These assays typically measure the rate of the reaction catalyzed by the enzyme, which is the interconversion of 3α-hydroxysteroids and 3-ketosteroids with the concomitant reduction or oxidation of a nicotinamide (B372718) cofactor (NAD(P)+/NAD(P)H).

Radiometric and spectrophotometric assays are two of the most common methods used to determine 3α-HSD activity.

Radiometric Assays: These highly sensitive assays utilize radiolabeled steroids to track the conversion of substrate to product. A common approach involves incubating the enzyme with a tritium-labeled substrate, such as [³H]dihydrotestosterone ([³H]DHT). nih.gov The reaction products are then separated from the substrate, typically using techniques like high-performance liquid chromatography (HPLC), and the radioactivity associated with the product is quantified. nih.gov This method allows for the direct measurement of product formation and is particularly useful for studying enzyme kinetics and for assays in complex biological samples like tissue homogenates. nih.gov For instance, in studies of hirsutism, the metabolism of [³H]DHT to [³H]5α-androstane-3α,17β-diol (3α-diol) by 3α-HSD in genital skin fibroblasts has been quantified using this approach. nih.gov

Spectrophotometric Assays: This method is based on the change in absorbance that occurs upon the reduction of NAD(P)⁺ to NAD(P)H or the oxidation of NAD(P)H to NAD(P)⁺. NAD(P)H has a characteristic absorbance maximum at 340 nm, whereas NAD(P)⁺ does not absorb at this wavelength. Therefore, the progress of the reaction can be continuously monitored by measuring the change in absorbance at 340 nm using a spectrophotometer. creative-enzymes.com This technique is widely used for routine enzyme activity measurements and for determining kinetic constants such as Kₘ and Vₘₐₓ. The assay is typically performed at a specific pH and temperature, for example, at 25°C and pH 9.0, using a substrate like androsterone (B159326). worthington-biochem.com

| Assay Type | Principle | Common Substrates/Reagents | Detection Method |

| Radiometric | Measures the conversion of a radiolabeled substrate to a radiolabeled product. | [³H]Dihydrotestosterone, [³H]Androstanediol | Scintillation counting after product separation (e.g., by HPLC). |

| Spectrophotometric | Monitors the change in absorbance of NAD(P)H at 340 nm. | Androsterone, Testosterone (B1683101), NAD⁺, NADP⁺ | Spectrophotometry. |

For enhanced sensitivity in detecting the products of the 3α-HSD reaction, enzymatic cycling assays have been developed. This method provides significant signal amplification, allowing for the measurement of very low concentrations of 3α-hydroxysteroids, such as total bile acids in serum. total-bile-acids.comnih.gov

The principle of this assay involves the reversible catalytic function of a single 3α-HSD enzyme in the presence of an excess of two different cofactors. nih.govcapes.gov.br For example, the oxidation of a 3α-hydroxysteroid is coupled with the reduction of a NAD⁺ analog, such as thio-nicotinamide adenine (B156593) dinucleotide (thio-NAD⁺). nih.govcapes.gov.br The resulting 3-ketosteroid is then immediately reduced back to the 3α-hydroxysteroid by the same enzyme, but this time using NADH as the cofactor. nih.govcapes.gov.br This creates a cycle where for each molecule of 3α-hydroxysteroid initially present, many molecules of thio-NADH are generated. The accumulation of thio-NADH, which absorbs light at a different wavelength (typically 405 nm) than NADH, is then measured spectrophotometrically. total-bile-acids.commdpi.com

This cycling reaction leads to a substantial amplification of the signal, making it possible to detect concentrations of total bile acids as low as 0.22 micromol/L in serum. nih.gov A kinetic model for this reaction has been established based on the ordered bi-bi reaction mechanism of 3α-HSD, where the cofactor binds first. nih.gov The rate of the cycling reaction is dependent on the initial concentrations of the cofactors and the enzyme, as well as the dissociation constants of the enzyme-cofactor complexes. nih.gov

| Component | Function in Enzymatic Cycling Assay |

| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | Catalyzes both the oxidation of 3α-hydroxysteroids and the reduction of 3-ketosteroids. nih.govcapes.gov.br |

| 3α-Hydroxysteroid (e.g., Bile Acids) | The analyte to be quantified. total-bile-acids.comnih.gov |

| Thio-NAD⁺ | Oxidizing cofactor analog for the conversion of 3α-hydroxysteroids to 3-ketosteroids. nih.govcapes.gov.br |

| NADH | Reducing cofactor for the conversion of 3-ketosteroids back to 3α-hydroxysteroids. nih.govcapes.gov.br |

| Thio-NADH | The product that accumulates and is measured spectrophotometrically at 405 nm. total-bile-acids.commdpi.com |

Molecular Biology Approaches in 3α-HSD Research

Molecular biology techniques have revolutionized the study of 3α-HSD, enabling detailed investigations into the structure, function, and regulation of its various isoforms. These approaches have been instrumental in understanding the molecular basis of 3α-HSD's substrate specificity and catalytic mechanism.

The cloning and heterologous expression of 3α-HSD genes are foundational techniques for producing large quantities of pure enzyme for biochemical and structural studies. The gene encoding 3α-HSD has been cloned from various organisms, including Pseudomonas sp. B-0831 and humans. nih.govnih.gov

For example, a genomic library of Pseudomonas sp. B-0831 was screened to isolate the 3α-HSD gene. nih.gov The identified gene, consisting of an open reading frame encoding 254 amino acids, was then inserted into an expression vector, pUC118, and introduced into Escherichia coli. nih.gov This resulted in the production of approximately 200-fold more intracellular 3α-HSD compared to the original Pseudomonas strain. nih.gov

Similarly, cDNAs encoding human 3α-HSD isoforms have been isolated from libraries, such as a human prostatic cDNA library. nih.gov These cDNAs can be transfected into host cells, like human embryonal kidney (HEK) 293 cells or baculovirus-infected Spodoptera frugiperda (Sf9) insect cells, for expression of the recombinant protein. nih.govnih.gov This allows for the characterization of specific isoforms, such as human type 3 3α-HSD, and comparison of their properties with other related enzymes. nih.gov

| Organism/Tissue Source | Host System for Expression | Outcome | Reference |

| Pseudomonas sp. B-0831 | Escherichia coli | High-level intracellular production of 3α-HSD. | nih.gov |

| Human Prostate | Human Embryonal Kidney (HEK) 293 cells | Expression and functional characterization of human type 3 3α-HSD. | nih.gov |

| Human Placenta | Spodoptera frugiperda (Sf9) insect cells | Expression of wild-type and mutant human type I 3β-HSD/isomerase for kinetic studies. | nih.gov |

Site-directed mutagenesis is a powerful tool used to investigate the roles of specific amino acid residues in the structure and function of 3α-HSD. By systematically replacing individual amino acids, researchers can probe their contributions to substrate binding, cofactor interaction, and catalysis.

For instance, in the study of human type I 3β-hydroxysteroid dehydrogenase/isomerase, site-directed mutagenesis was used to create mutants such as H261R, Y253F, and Y253,254F. nih.gov Kinetic analysis of these mutants revealed that His261 is critical for the 3β-HSD activity, as the H261R mutant had no detectable dehydrogenase activity. nih.gov Conversely, Tyr253 and/or Tyr254 were found to be important for the isomerase activity. nih.gov

In another study on 3β/17β-hydroxysteroid dehydrogenase from Comamonas testosteroni, a model for the short-chain dehydrogenase/reductase (SDR) superfamily to which some 3α-HSDs belong, mutations in the NAD(H) binding region were created. acs.org Mutation of Thr12 to Ala resulted in a complete loss of 3β-dehydrogenase activity, while the 3-oxoreductase activity remained unchanged, highlighting the differential roles of specific residues in the oxidative and reductive reactions. acs.org

Protein engineering and directed evolution are employed to modify the properties of 3α-HSD for specific applications, such as enhancing its catalytic efficiency or altering its substrate specificity. These approaches mimic the process of natural evolution in the laboratory to generate enzyme variants with desired characteristics. twistbioscience.com

One strategy involves creating chimeric proteins by swapping structural elements, like loops, between related enzymes. For example, attempts have been made to convert rat liver 3α-HSD into 20α-HSD by replacing loops in the substrate-binding pocket. nih.gov Replacing loop A of 3α-HSD with that of 20α-HSD created a bifunctional enzyme with both 3α- and 17β-HSD activity, a specificity not present in either parent enzyme. nih.gov

More recently, a combinatorial mutagenesis approach has been used to enhance the specific activity of 3α-HSD from Comamonas testosteroni. nih.gov By integrating substrate pocket engineering, binding energy calculations, and deep learning, key mutation sites were identified. nih.gov This led to the creation of a triple mutant (H119A/R201G/R216L) with a 6.85-fold increase in specific activity towards deoxycholic acid compared to the wild-type enzyme. nih.gov Quantum mechanics/molecular mechanics (QM/MM) calculations indicated that the energy barrier for the dehydrogenase reaction was reduced in this mutant. nih.gov

Directed evolution often involves iterative cycles of generating a library of gene variants (e.g., through error-prone PCR or DNA shuffling), followed by high-throughput screening or selection to identify improved variants. twistbioscience.comuclouvain.be This powerful strategy holds great promise for tailoring 3α-HSD and other enzymes for various biotechnological and clinical applications. twistbioscience.comnih.gov

Structural Biology Techniques Applied to 3α-HSD

Structural biology provides a high-resolution view of 3α-HSD, offering insights into its catalytic mechanism and interactions with substrates and inhibitors.

X-ray Crystallography of 3α-HSD Complexes

X-ray crystallography is a cornerstone technique for determining the three-dimensional structure of proteins at atomic resolution. wikipedia.org This method involves crystallizing the protein of interest, in this case, 3α-HSD, and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise arrangement of its atoms. wikipedia.org

For 3α-HSD, crystallographic studies have been instrumental in understanding its architecture. The enzyme typically exhibits a characteristic (α/β)8 barrel fold, also known as a TIM barrel. nih.gov This structural motif is common to many enzymes and provides a stable scaffold for the active site.

A significant breakthrough in understanding 3α-HSD function came from the crystallization of the enzyme in complex with its cofactor, NADP+, and a substrate or inhibitor. For instance, the structure of 3α-HSD from Comamonas testosteroni has been solved in various forms, including the apoenzyme, the binary complex with NAD+, and ternary complexes with NAD+ and substrates like androsterone. researchgate.net These studies have revealed that the substrate-binding loop is often disordered in the absence of the cofactor but becomes ordered upon NAD+ binding. researchgate.net

Furthermore, co-crystallization of human 3α-HSD type 3 with 5α-dihydrotestosterone (5α-DHT) in the presence of NADP+ led to the observation of oxidized products, 5α-androstane-3,17-dione (A-dione) and epiandrosterone (B191177) (epi-ADT), within the active site. nih.gov This provided structural evidence for the enzyme's oxidative activity and revealed that the products can bind in different orientations, suggesting a "reverse binding" mechanism for the substrate. nih.gov

The insights gained from X-ray crystallography are not limited to understanding the native enzyme. This technique is also crucial for structure-based drug design. By visualizing how inhibitors bind to the active site, researchers can rationally design more potent and specific compounds. The determination of protein-ligand complex structures at room temperature is also a developing area, offering a more dynamic view of these interactions. frontiersin.org

Computational Modeling and Molecular Docking Studies of 3α-HSD

Computational modeling and molecular docking are powerful tools that complement experimental techniques like X-ray crystallography. These methods are used to predict the three-dimensional structure of proteins and to simulate the interaction between a protein and a small molecule (ligand).

Homology modeling is a common approach used when the crystal structure of a protein is unknown. It involves building a model of the target protein based on the known structure of a homologous protein (a protein with a similar amino acid sequence). For example, a homology model of human 3β-HSD type 2 was developed using the Phyre2 server and refined to evaluate its stereochemical quality. univpancasila.ac.id Such models are invaluable for understanding structure-function relationships and for guiding further experimental work, such as site-directed mutagenesis. univpancasila.ac.id

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a protein. frontiersin.org This is particularly useful for screening large libraries of compounds to identify potential inhibitors. In the context of 3α-HSD, docking studies have been used to investigate the binding modes of various substrates and inhibitors. For instance, molecular docking has been employed to understand the stereo-selectivity of different hydroxysteroid dehydrogenases, including how substrates bind to the active site of 3α-HSD. mdpi.com

These computational approaches are often used in conjunction with experimental data. For example, after identifying potential inhibitors through virtual screening, these compounds can be synthesized and tested in vitro to validate the computational predictions. Furthermore, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. nih.gov

Bioinformatics and Comparative Genomics of 3α-HSD

Bioinformatics and comparative genomics are essential for understanding the evolutionary relationships, functional diversity, and regulatory networks of the 3α-HSD gene family. These approaches involve the analysis of DNA and protein sequences using computational tools.

Sequence alignment is a fundamental bioinformatic technique used to compare the amino acid sequences of different 3α-HSD isoforms or orthologs from different species. This can reveal conserved regions that are likely important for structure and function, as well as variable regions that may contribute to differences in substrate specificity or regulation. For instance, human 3α-HSD isoforms, such as AKR1C1, AKR1C2, AKR1C3, and AKR1C4, share a high degree of sequence identity (over 86%). nih.gov

Phylogenetic analysis uses sequence data to infer the evolutionary history of a gene family. A study on hydroxysteroid dehydrogenases (HSDs) in plants used this approach to trace the origin and diversification of HSD genes from lower to higher plant species, suggesting that HSD1 originated in bryophytes. nih.gov

Comparative genomics involves comparing the entire genomes of different organisms. This can help to identify HSD genes and to understand how their number and organization have changed during evolution. Such studies have provided insights into the taxonomic classification and metabolic potential of various organisms. biorxiv.org

Gene expression analysis, often using data from publicly available databases like the NCBI Gene Expression Omnibus (GEO), allows researchers to study the expression patterns of 3α-HSD genes in different tissues and under various physiological or pathological conditions. nih.gov For example, RNA expression analysis has shown that human type 1 3α-HSD (AKR1C4) is primarily expressed in the liver, while type 3 (AKR1C2) has a wider distribution. wikipedia.orgoup.com

In Vitro and Cellular Models for 3α-HSD Research

In vitro and cellular models are indispensable for characterizing the enzymatic activity of 3α-HSD and for studying its function in a biological context.

Enzyme Kinetic Studies of Recombinant 3α-HSD

To study the enzymatic properties of a specific 3α-HSD isoform without interference from other enzymes, it is often expressed in a recombinant system, such as Escherichia coli. nih.gov The purified recombinant enzyme can then be used for kinetic studies to determine key parameters like the Michaelis constant (Km) and the maximum velocity (Vmax) for various substrates and cofactors.

These studies have revealed that the kinetic mechanism of 3α-HSD often follows an ordered bi-bi reaction, where the cofactor (e.g., NADP+) binds first, followed by the steroid substrate. nih.govresearchgate.net The products are then released in a sequential manner. researchgate.net Kinetic studies have also been used to characterize the inhibitory effects of different compounds, determining their inhibition constants (Ki) and mechanism of inhibition. nih.gov

A kinetic model for the enzymatic cycling reaction of 3α-HSD from Pseudomonas sp. B-0831 has been established, which is based on its ordered bi-bi mechanism. capes.gov.br This model helps in understanding the dynamics of the reversible reaction catalyzed by the enzyme. capes.gov.br

Cell-Based Assays for 3α-HSD Function

Cell-based assays provide a more physiologically relevant system to study 3α-HSD function. These assays typically involve overexpressing a specific 3α-HSD isoform in cultured cells that have low or no endogenous HSD activity.

One common approach is to transfect cells, such as COS-1 or PC-3 cells, with a vector containing the cDNA for the 3α-HSD of interest. oup.com The ability of the transfected cells to metabolize a specific steroid substrate can then be measured. For example, the conversion of 3α-androstanediol (3α-diol) to dihydrotestosterone (B1667394) (DHT) has been used to assess the oxidative activity of different 3α-HSDs. oup.com

Another type of cell-based assay utilizes reporter genes to indirectly measure enzyme activity. For example, the activity of 3β-HSD has been evaluated by measuring the transactivation of the progesterone (B1679170) receptor (PR) or the androgen receptor (AR) by the product of the enzymatic reaction. nih.gov

These cellular models are also valuable for studying the regulation of 3α-HSD expression and for screening potential inhibitors in a cellular context. For instance, the effect of siRNA-mediated knockdown of 3α-HSD3 on the growth of MCF7 breast cancer cells has been investigated, demonstrating the role of this enzyme in cell proliferation. nih.gov

Animal Models in 3α-HSD Research

Animal models, particularly rodents such as rats and mice, have been instrumental in elucidating the physiological and pathophysiological roles of 3α-hydroxysteroid dehydrogenase (3α-HSD). These models allow for in vivo investigations into the enzyme's function, regulation, and involvement in various biological processes, which are often not feasible in human subjects. However, significant differences in the expression, substrate specificity, and regulation of 3α-HSD isoforms between rodents and humans necessitate careful interpretation and extrapolation of findings.

Rodent models have been pivotal in understanding the role of 3α-HSD in steroid hormone metabolism. The rat, in particular, has been a valuable model. For instance, the Copenhagen rat, which develops spontaneous prostate tumors, has been used to study the involvement of 3α-HSD in androgen-dependent prostate cancer. In these models, the administration of 3α-androstanediol, a product of 3α-HSD activity, can stimulate prostate growth, highlighting the enzyme's role in regulating androgen levels within the prostate.

Studies in rats have also been crucial for investigating the function of 3α-HSD in the central nervous system. Research on the rat brain has revealed gender-specific differences in the expression and regulation of 3α-HSD, which is involved in the synthesis of neurosteroids like allopregnanolone (B1667786). These neurosteroids have significant effects on mood, stress, and behavior. For example, studies in rats have shown that 3α-HSD expression in the hippocampus is influenced by gonadal steroids and can affect the animal's response to stress. oup.com